2-Pentanethione, 4,4'-(1,2-ethanediyldinitrilo)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanethione, 4,4’-(1,2-ethanediyldinitrilo)bis- is an organic compound with the molecular formula C12H20N2S2 and a molecular weight of 256.431 g/mol . This compound is characterized by the presence of two pentanethione groups connected by an ethanediyldinitrilo bridge, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanethione, 4,4’-(1,2-ethanediyldinitrilo)bis- typically involves the reaction of pentanethione with an ethanediyldinitrilo compound under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanethione, 4,4’-(1,2-ethanediyldinitrilo)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pentanethione, 4,4’-(1,2-ethanediyldinitrilo)bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pentanethione, 4,4’-(1,2-ethanediyldinitrilo)bis- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include oxidative stress and disruption of cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanone, 4,4’-(1,2-ethanediyldinitrilo)bis-: Similar structure but with ketone groups instead of thione groups.
3,3’-(1,2-ethanediylbis(imino-2,1-ethanediyldinitrilo))bis(2-butanone) dioxime: Contains dioxime groups and is used in different applications.
Uniqueness
2-Pentanethione, 4,4’-(1,2-ethanediyldinitrilo)bis- is unique due to its thione groups, which impart distinct chemical reactivity and potential biological activity compared to similar compounds with different functional groups .
Eigenschaften
CAS-Nummer |
40006-83-5 |
---|---|
Molekularformel |
C12H22N2S2+2 |
Molekulargewicht |
258.5 g/mol |
IUPAC-Name |
[(E)-4-sulfanylpent-3-en-2-ylidene]-[2-[(E)-4-sulfanylpent-3-en-2-ylidene]azaniumylethyl]azanium |
InChI |
InChI=1S/C12H20N2S2/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16/h7-8,15-16H,5-6H2,1-4H3/p+2/b11-7+,12-8+,13-9?,14-10? |
InChI-Schlüssel |
KZQGVQZGJQSJAO-DKTMSJSJSA-P |
Isomerische SMILES |
C/C(=C\C(=[NH+]CC[NH+]=C(/C=C(/S)\C)C)C)/S |
Kanonische SMILES |
CC(=CC(=[NH+]CC[NH+]=C(C)C=C(C)S)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.